(2-Bromophenyl)(cyclopropyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1270398-63-4 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(2-bromophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2 |
InChI Key |
ZDHSAVDRWTZCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2Br)N |
Origin of Product |
United States |
Structural Significance and Research Context of the 2 Bromophenyl Cyclopropyl Methanamine Core
The (2-Bromophenyl)(cyclopropyl)methanamine core is a specific iteration of the 2-phenylcyclopropylamine (2-PCPA) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, implying that it is a molecular framework that can bind to multiple biological targets with high affinity. The combination of a phenyl ring, a cyclopropyl (B3062369) group, and an amine function imparts a unique three-dimensional structure and electronic distribution that is conducive to interactions with various enzymes and receptors.
The key structural features of this compound and their significance are:
Cyclopropyl Ring: This three-membered ring is highly strained, which influences the molecule's conformational rigidity and electronic properties. The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or carbonyl group, and can contribute to enhanced metabolic stability and potency of a drug candidate.
Phenyl Ring: The aromatic ring provides a scaffold for various substitutions, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. The bromine atom at the ortho-position of the phenyl ring in this compound is of particular interest as it can influence the molecule's conformation and binding affinity through steric and electronic effects.
Methanamine Group: The primary amine is a critical functional group for biological activity, often involved in hydrogen bonding and salt bridge formation with amino acid residues in the active sites of enzymes or receptors.
The research context for this core structure is largely driven by the well-established biological activities of its parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), which is a clinically used antidepressant that acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO). This has spurred extensive research into derivatives of the 2-PCPA scaffold for a range of therapeutic applications.
Below is a table summarizing the basic properties of this compound and its isomers.
| Property | This compound | (3-Bromophenyl)(cyclopropyl)methanamine | (4-Bromophenyl)(cyclopropyl)methanamine |
| CAS Number | 1270398-63-4 appchemical.combldpharm.com | 536694-26-5 sigmaaldrich.com | Not available |
| Molecular Formula | C10H12BrN appchemical.com | C10H12BrN sigmaaldrich.com | C10H12BrN |
| Molecular Weight | 226.11 g/mol appchemical.com | 226.12 g/mol sigmaaldrich.com | 226.11 g/mol |
| IUPAC Name | This compound | (3-bromophenyl)(cyclopropyl)methanamine sigmaaldrich.com | (4-bromophenyl)(cyclopropyl)methanamine |
Overview of Contemporary Academic Research Directions for Arylcyclopropylmethanamine Scaffolds
Stereoselective and Asymmetric Synthesis Approaches
The construction of the chiral cyclopropylamine core of (2-Bromophenyl)(cyclopropyl)methanamine requires precise control over the spatial arrangement of substituents. Stereoselective and asymmetric synthesis methodologies are paramount in achieving high enantiomeric and diastereomeric purity, which is crucial for pharmacological applications.
Diastereoselective Synthesis of Chiral Intermediates
The diastereoselective synthesis of chiral intermediates is a foundational strategy for producing enantiomerically pure cyclopropylamines. This approach often involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. One effective method employs Ellman's chiral tert-butanesulfinamide reagent to prepare chiral amines with high stereoselectivity. osi.lv
Another strategy involves the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines, where the ortho-substituent can exert unusual directing effects, influencing the stereochemical course of the reduction. osi.lv Furthermore, the synthesis of highly functionalized chiral cyclopentanes through catalytic enantio- and diastereoselective double Michael addition reactions highlights the power of catalytic methods in creating multiple stereogenic centers with high control. nih.gov
Asymmetric Cyclopropanation Strategies
Asymmetric cyclopropanation is a direct and powerful method for establishing the stereochemistry of the cyclopropane (B1198618) ring. These strategies often employ chiral catalysts to induce enantioselectivity in the reaction between an alkene and a carbene precursor.
The Simmons-Smith reaction, which utilizes a carbenoid species, is a well-established method for cyclopropanation and has been adapted for asymmetric synthesis. dicp.ac.cnnih.gov Catalytic additions of diazoalkanes to alkenes are also among the most general methods for synthesizing chiral cyclopropanes. dicp.ac.cn However, the handling of nonstabilized diazoalkanes can be hazardous. To address this, gem-dichloroalkanes have been explored as precursors to nonstabilized carbenes in asymmetric cyclopropanation reactions catalyzed by cobalt. dicp.ac.cn
Biocatalytic cyclopropanations have also emerged as a powerful approach, offering high enantioselectivity under mild conditions. nih.gov These enzymatic methods can provide access to enantioenriched cyclopropanes that are valuable precursors to chiral cyclopropylamines. nih.gov
Control of cis/trans Isomerism in Cyclopropane Ring Formation
The relative orientation of substituents on the cyclopropane ring, known as cis/trans isomerism, is a critical aspect of stereochemical control. The desired isomer of this compound will have a specific arrangement of the 2-bromophenyl group and the aminomethyl group.
Several methods have been developed to control the cis/trans selectivity of cyclopropanation reactions. For instance, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org In this method, the trapping of a zinc homoenolate with an amine, followed by ring closure, preferentially forms the trans isomer. chemrxiv.org It has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts, a process that can be suppressed by the addition of a polar aprotic cosolvent. chemrxiv.orgresearchgate.net
Michael-initiated ring closure (MIRC) reactions are another versatile tool for controlling cis/trans stereochemistry. rsc.org The choice of catalyst and reaction conditions can favor the formation of either the cis or trans isomer. For example, the use of specific chiral catalysts in the reaction of α,β-unsaturated compounds with bromonitromethane (B42901) can lead to the formation of trans-cyclopropanes with high selectivity. rsc.org
Preparation of Optically Active Cyclopropylamine Derivatives
The synthesis of optically active cyclopropylamine derivatives is a key step in the preparation of enantiomerically pure this compound. Several strategies have been developed to achieve this.
One common approach is the Curtius or Hofmann rearrangement of enantioenriched cyclopropylcarboxylic acids or amides. researchgate.net These rearrangements proceed with retention of configuration, allowing for the transfer of chirality from the carboxylic acid precursor to the resulting amine.
Enzymatic resolution and asymmetric phase-transfer catalysis have also been employed to prepare chiral cyclopropylamines. researchgate.net Furthermore, the treatment of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides, which can then be deprotected to afford the desired N-unprotected 1-substituted cyclopropylamines. nih.gov
A chemoenzymatic strategy has been developed for the synthesis of pyruvate-containing cyclopropanes using an engineered myoglobin (B1173299) catalyst. wpmucdn.com The resulting enantioenriched cyclopropanes can serve as versatile building blocks for the synthesis of various cyclopropane derivatives, including optically active cyclopropylamines. wpmucdn.com
| Method | Key Features | Stereochemical Control |
| Diastereoselective Synthesis | Use of chiral auxiliaries (e.g., Ellman's reagent). | High diastereoselectivity. |
| Asymmetric Cyclopropanation | Chiral catalysts (e.g., cobalt-based) or biocatalysts. | High enantioselectivity. |
| cis/trans Isomerism Control | MIRC reactions, control of reaction conditions (e.g., solvent). | Selective formation of cis or trans isomers. |
| Optically Active Amines | Curtius/Hofmann rearrangement, enzymatic resolution. | High enantiomeric purity. |
Functional Group Interconversions and Derivatization Strategies
Once the core this compound scaffold is assembled, further functionalization can be achieved through reactions on the halogenated phenyl ring. These transformations can be used to introduce additional diversity and modulate the properties of the molecule.
Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Phenyl Ring
The 2-bromophenyl group in this compound is amenable to both nucleophilic and electrophilic aromatic substitution reactions, allowing for a wide range of derivatization possibilities.
Nucleophilic Aromatic Substitution (SNA r)
Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can activate them towards nucleophilic attack. wikipedia.org In the case of this compound, the bromo substituent is a good leaving group. While the cyclopropylmethanamine group is not strongly electron-withdrawing, under certain conditions, nucleophilic aromatic substitution can occur. wikipedia.org
The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. chemistrysteps.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring is inherently nucleophilic and readily undergoes electrophilic aromatic substitution. The substituents already present on the ring direct the position of the incoming electrophile. In this compound, we have two substituents to consider: the bromo group and the cyclopropylmethanamine group.
The bromo group is a deactivating, ortho-, para-director. youtube.com This means that while it slows down the rate of electrophilic substitution compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. youtube.com The cyclopropylmethanamine group, being an alkylamine derivative, is an activating, ortho-, para-director.
The interplay of these two directing groups will determine the regioselectivity of electrophilic substitution reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org
| Reaction Type | Key Reagents | Directing Effects |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., -OH, -OR, amines) | Substitution at the position of the bromine atom. |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO2+, Br+, SO3) | The bromo group directs ortho and para; the cyclopropylmethanamine group directs ortho and para. |
Palladium-Catalyzed Cross-Coupling Reactions (C-N, Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering mild conditions and broad functional group tolerance. nobelprize.orgnih.gov These reactions are instrumental in modifying the this compound scaffold.
C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a key method for forming C-N bonds. This reaction can be used to synthesize N-aryl cyclopropylamines by coupling an aryl bromide with cyclopropylamine. For instance, various substituted N-cyclopropylanilines have been synthesized by the palladium-catalyzed coupling of different bromobenzenes with cyclopropylamine, achieving moderate to high yields of approximately 85-92%. acs.org This demonstrates the efficiency of this method in creating the core structure of substituted phenylcyclopropylmethylamines.
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly useful for introducing alkynyl moieties onto the phenyl ring of this compound. The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, which makes it suitable for complex molecule synthesis. wikipedia.orgnih.gov The versatility of the alkyne substrate, which can accommodate various functional groups, further enhances the utility of this method for generating diverse analogues. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for creating C-C bonds, particularly for biaryl synthesis. nih.govmdpi.comyoutube.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium(0) complex. nobelprize.orgyoutube.com For the this compound scaffold, the bromo-substituent on the phenyl ring is an ideal handle for Suzuki coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, significantly diversifying the available analogues. The reaction is known for its mild conditions and tolerance of numerous functional groups, making it a preferred method in pharmaceutical chemistry. nih.govyoutube.com For example, palladium-catalyzed Suzuki coupling has been used to synthesize 3-arylindazoles in excellent yields (95%) as part of the synthesis of kinase inhibitors. nih.gov Similarly, this reaction can be applied to couple aryl bromides with cyclopropylmagnesium bromide in the presence of zinc halide additives to produce cyclopropyl arenes in very good yields. organic-chemistry.orgnih.gov
Below is a table summarizing the application of these cross-coupling reactions.
| Reaction Type | Coupling Partners | Key Features | Application for this compound |
|---|---|---|---|
| Buchwald-Hartwig (C-N) | Aryl Bromide + Cyclopropylamine | Forms C-N bonds; High yields (85-92%). acs.org | Direct synthesis of the N-aryl cyclopropylamine core. |
| Sonogashira (C-C) | Aryl Halide + Terminal Alkyne | Forms C(sp)-C(sp2) bonds; Mild conditions. wikipedia.org | Introduction of alkynyl groups at the 2-position of the phenyl ring. |
| Suzuki-Miyaura (C-C) | Aryl Halide + Organoboron Reagent | Forms C(sp2)-C(sp2) bonds; Tolerates many functional groups. nih.gov | Introduction of diverse aryl/heteroaryl groups at the 2-position. |
Amine-Directed Oxidative and Reductive Transformations
The amine functional group in this compound can direct or participate in various oxidative and reductive transformations to yield novel derivatives.
Oxidative Transformations: The oxidation of cyclopropylamines can lead to interesting molecular rearrangements and functionalizations. For example, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a single electron transfer (SET) enzyme, results in the fragmentation of the cyclopropyl ring. nih.gov This process generates a distonic cation radical that can undergo further reactions, such as cyclization or reaction with oxygen. nih.gov While this specific example leads to ring opening, amine-directed oxidation can be a pathway to novel structures. Photoredox catalysis, which utilizes visible light, can also initiate oxidative processes involving tertiary amines, leading to the formation of reactive intermediates like α-amino radicals and iminium ions. nih.gov
Reductive Transformations: Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This process is highly versatile for synthesizing analogues of this compound. By reacting a substituted 2-bromobenzaldehyde (B122850) with cyclopropylamine, or cyclopropanecarboxaldehyde (B31225) with a substituted 2-bromoaniline, followed by reduction, one can access a wide range of substituted scaffolds. Common reducing agents for this one-pot reaction include sodium cyanoborohydride or catalytic hydrogenation. wikipedia.orgyoutube.com A notable variation involves the reaction between amines and α-carbonylcyclopropanes, where the choice of catalyst (rhodium vs. ruthenium) can lead to either the expected reductive amination product or a novel pyrrolidine (B122466) synthesis via ring expansion. nih.gov Biocatalytic methods using imine reductases (IREDs) are also gaining prominence for asymmetric reductive amination, offering high selectivity for producing chiral amines. nih.gov
Reactions Involving Secondary Amines and In Situ-Generated Intermediates
Synthetic strategies that utilize secondary amines and reactive intermediates generated in situ provide efficient routes to complex molecules. A notable example is the reaction of secondary amines with allene (B1206475) intermediates generated from nitro-substituted donor-acceptor cyclopropanes. nih.govacs.orgresearchgate.net In this process, a simple inorganic base like NaOH promotes the ring-opening of the nitrocyclopropane (B1651597) and elimination of the nitro group to form a transient allene. organic-chemistry.org A secondary amine present in the reaction mixture then undergoes a nucleophilic addition to this allene. This transition-metal-free method yields tetrasubstituted enamine derivatives in moderate to excellent yields (64-95%). organic-chemistry.org The reaction is operationally simple and tolerates a broad scope of substrates, including various nitrocyclopropanes and both cyclic and acyclic secondary amines. organic-chemistry.org This methodology could be adapted to create complex analogues derived from a secondary amine precursor of this compound.
Strategies for Accessing Structural Analogues
The development of synthetic strategies to access structural analogues of this compound is crucial for exploring structure-activity relationships in drug discovery.
Synthesis of Substituted Phenylcyclopropylmethylamine Scaffolds
The 2-phenylcyclopropylmethylamine (PCPMA) framework is recognized as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug design. researchgate.netnih.gov Synthetic efforts focus on modifying both the phenyl ring and the amine functionality. As mentioned, palladium-catalyzed cross-coupling reactions are a primary method for substituting the phenyl ring. acs.org Reductive amination provides a flexible route to introduce various substituents on the nitrogen atom or to build the core amine structure from different carbonyl and amine precursors. longdom.org These methods allow for the systematic variation of electronic and steric properties to optimize biological activity.
Integration into Diverse Heterocyclic Systems (e.g., Quinazolines, Tetrazoles)
The primary amine and the 2-bromo-phenyl moiety of the parent compound are excellent starting points for constructing fused heterocyclic systems, which are common in pharmacologically active molecules.
Quinazolines: Quinazoline (B50416) derivatives can be synthesized from (2-bromophenyl)methanamine precursors. Copper-catalyzed tandem reactions have been developed where a (2-bromophenyl)methanamine reacts with amidines or amides to form the quinazoline ring system. nih.gov For example, a CuI-catalyzed reaction between (2-bromophenyl)-methylamine and an amide can proceed in the presence of a base like K₂CO₃ to yield the corresponding quinazoline. nih.gov This annulation strategy effectively integrates the phenylcyclopropylmethylamine scaffold into a more complex, rigid heterocyclic structure.
Tetrazoles: Tetrazoles are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids. researchgate.netnih.gov A common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. researchgate.netresearchgate.net The amine group of a phenylcyclopropylmethylamine derivative can be converted into a nitrile, which can then undergo cycloaddition to form a tetrazole ring. Alternatively, primary amines can be used as starting materials in multi-component reactions with reagents like triethyl orthoformate and sodium azide to directly form 1-substituted tetrazoles. nih.govorganic-chemistry.org
The following table outlines strategies for integrating the core scaffold into heterocyclic systems.
| Heterocyclic System | Synthetic Strategy | Key Reagents | Resulting Structure |
|---|---|---|---|
| Quinazoline | Copper-catalyzed tandem annulation | (2-bromophenyl)methanamine precursor, Amidine/Amide, CuI catalyst. nih.gov | Fused bicyclic system containing the original phenyl ring. |
| Tetrazole | [3+2] Cycloaddition | Nitrile derivative, Sodium Azide, Zinc salts as catalyst. researchgate.net | Pendant tetrazole ring attached to the scaffold. |
| Tetrazole | Multi-component reaction | Primary amine, Triethyl orthoformate, Sodium Azide. organic-chemistry.org | 1-substituted tetrazole linked to the scaffold. |
Methodological Advancements Towards Preparative Scale Synthesis
Transitioning synthetic methodologies from laboratory to preparative or industrial scale presents significant challenges, including cost, safety, and efficiency. For cyclopropylamine-containing compounds, several scalable synthesis routes have been developed. One effective large-scale process for producing cyclopropylamine itself starts from gamma-butyrolactone. google.com For more complex derivatives, methods like the Curtius degradation of carboxylic acids have been successfully scaled up. For example, 1-Cyclopropylcyclopropanecarboxylic acid has been converted on a 900 mmol scale to the corresponding N-Boc-protected amine, which can then be deprotected to give the amine hydrochloride salt in high yield. nih.govnih.govresearchgate.net This multi-step process has proven to be reproducible and superior to other methods that required costly reagents and chromatographic purification. nih.gov Such advancements are critical for making these valuable chemical building blocks available for larger-scale applications.
Reactivity and Reaction Mechanisms of 2 Bromophenyl Cyclopropyl Methanamine
Mechanistic Investigations of Amine-Based Transformations
The chemical behavior of (2-Bromophenyl)(cyclopropyl)methanamine is significantly influenced by the amine functional group. Investigations into related cyclopropylamines have revealed that these moieties can undergo metabolic activation, particularly through oxidation. For instance, the cyclopropylamine (B47189) substructure can be oxidized by enzymes such as cytochrome P450, specifically the P450 1A2 isoenzyme, as well as myeloperoxidase (MPO). acs.org This oxidation can lead to the formation of reactive intermediates. acs.orghyphadiscovery.com
One proposed mechanism involves the formation of a carbon-centered radical and subsequent ring-opening of the cyclopropyl (B3062369) group to form an α,β-unsaturated aldehyde. acs.org These reactive metabolites are electrophilic and can react with nucleophiles. researchgate.net For example, it has been shown that such reactive intermediates can form covalent adducts with glutathione (B108866) and other thiol nucleophiles, suggesting a potential to react with proteins within a biological system. acs.org These transformations highlight the susceptibility of the amine group to oxidative processes, which in turn triggers the reactivity of the entire cyclopropylamine system. hyphadiscovery.com
A review of synthetic developments from 1987 to 2019 highlights various transformations of cyclopropylamine-based systems, including polar reactions, pericyclic processes, radical-based reactions, and C–C bond activations, underscoring the diverse reactivity of this class of compounds. acs.org
Role of the Cyclopropyl Moiety in Chemical Reactivity and Stability
The cyclopropyl group in this compound plays a dual role in influencing the molecule's reactivity and stability. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, particularly when activated by an adjacent functional group like an amine. nih.gov This strain contributes to unique chemical properties, including shorter and stronger carbon-hydrogen bonds. hyphadiscovery.com
The high C-H bond dissociation energy of the cyclopropyl group generally results in a reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes because of the higher energy required for the initial hydrogen atom abstraction step. hyphadiscovery.com However, when attached to an amine, the cyclopropyl moiety can become a site of metabolic activation. hyphadiscovery.com Oxidation of the amine can lead to the formation of reactive ring-opened intermediates. acs.org Studies on model cyclopropylamines have demonstrated that this can proceed through radical formation and subsequent ring opening. hyphadiscovery.com
In the context of synthetic chemistry, the cyclopropyl group can participate in various reactions. For example, dicationic ring-opening reactions of trans-2-phenylcyclopropylamine hydrochloride in superacid have been observed, leading to the cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov This demonstrates the cyclopropane ring's ability to undergo C-C bond cleavage under specific conditions. acs.org
| Feature | Description | Reference |
|---|---|---|
| Ring Strain | Contributes to unique reactivity and susceptibility to ring-opening reactions. | nih.gov |
| C-H Bond Strength | High bond dissociation energy can reduce susceptibility to oxidative metabolism. | hyphadiscovery.com |
| Metabolic Activation | When attached to an amine, it can be oxidized to form reactive, ring-opened intermediates. | acs.orghyphadiscovery.com |
| Synthetic Utility | Participates in various synthetic transformations, including C-C bond cleavage and cycloadditions. | acs.org |
Catalytic Pathways Involving this compound Derivatives
Derivatives of this compound can be involved in various catalytic pathways, leveraging the unique reactivity of the cyclopropylamine structure. Catalytic annulation reactions, for instance, are a cornerstone of modern synthetic chemistry for constructing complex cyclic and heterocyclic frameworks. mdpi.com While specific examples involving this compound are not detailed in the provided search results, the general reactivity of cyclopropylamines suggests their potential as precursors in such transformations.
Photocatalysis represents another area where cyclopropylamine derivatives have shown utility. For example, N-aryl cyclopropylamines can undergo a formal photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl systems without the need for external photocatalysts or additives. chemrxiv.org This reaction proceeds through a Single Electron Transfer (SET) pathway. chemrxiv.org Similarly, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have been achieved using a dual catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. nih.gov
Transition-metal catalysis has also been employed for the enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes, utilizing copper catalysis to form chiral alkynyl cyclopropanes. sustech.edu.cn This highlights the potential for the bromine-substituted phenyl ring in this compound to participate in cross-coupling reactions.
| Reaction Type | Description | Catalyst/Conditions | Reference |
|---|---|---|---|
| Photochemical [3+2] Cycloaddition | Reaction of N-aryl cyclopropylamines with α,β-unsaturated carbonyls. | Photoactivation without external photocatalyst. | chemrxiv.org |
| Enantioselective [3+2] Photocycloaddition | Reaction of aryl cyclopropyl ketones. | Dual catalyst system (chiral Lewis acid and transition metal photoredox catalyst). | nih.gov |
| Enantioconvergent Cross-Coupling | Reaction of racemic cyclopropyl halides with terminal alkynes. | Copper catalysis. | sustech.edu.cn |
| Catalytic Annulation | General method for constructing cyclic frameworks. | Various catalysts (e.g., acid-mediated, transition-metal-free). | mdpi.com |
Electronic and Steric Effects of Bromine Substitution on Reactivity
The bromine atom at the ortho position of the phenyl ring in this compound exerts both electronic and steric effects that modulate the compound's reactivity.
Steric Effects: The presence of the bromine atom at the ortho position to the cyclopropylmethanamine substituent introduces steric hindrance. This can influence the approach of reagents to the adjacent positions on the aromatic ring and may affect the conformation of the cyclopropylmethanamine side chain. In reactions involving the aromatic ring, the steric bulk of the bromine atom could disfavor substitution at the adjacent 6-position. Furthermore, steric hindrance can play a significant role in the reactivity of ligands in coordination chemistry. For instance, in ruthenium-based initiators for ring-opening metathesis polymerization (ROMP), the cone angle of amine ligands influences the coordination and reactivity of the complex. researchgate.net While not directly about the title compound, this illustrates the importance of steric effects in related systems. Aryl halides, such as the 2-bromophenyl group, are generally unreactive towards SN2 substitution at the sp2-hybridized carbon of the aromatic ring. reddit.com
Biological and Pharmacological Research of 2 Bromophenyl Cyclopropyl Methanamine and Its Analogues
Structure-Activity Relationship (SAR) Studies of Substituted (2-Bromophenyl)(cyclopropyl)methanamines
The biological profile of (2-Bromophenyl)(cyclopropyl)methanamine analogues can be significantly altered by chemical modifications at three primary locations: the phenyl ring, the cyclopropyl (B3062369) moiety, and the amino group. SAR studies have been instrumental in understanding how these changes impact receptor binding and functional outcomes.
Influence of Halogenation Patterns on Biological Activity
The nature and position of halogen substituents on the phenyl ring are critical determinants of the pharmacological properties of this compound analogues. Research has demonstrated that halogenation can modulate both the affinity and selectivity of these compounds for their biological targets.
For instance, in a series of 2-phenylcyclopropylmethylamines, the presence of a fluorine atom at the 5-position of the phenyl ring, combined with a 2-alkoxy group, was found to confer excellent potency at the 5-HT2C receptor and selectivity over the 5-HT2A and 5-HT2B subtypes. nih.gov The introduction of a bromine or iodine atom at the 4-position of a 2,5-dimethoxyphenylcyclopropylamine scaffold resulted in compounds with high affinity for the 5-HT2 family of receptors. beilstein-journals.org Specifically, the bromo and iodo analogues displayed a 5- to 6-fold greater affinity for the 5-HT2A receptor compared to their non-halogenated counterparts. beilstein-journals.org
| Compound | Phenyl Ring Substitution | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| Analogue A | 2,5-dimethoxy | 3.6 | 2.8 |
| Analogue B (DOB analogue) | 2,5-dimethoxy-4-bromo | 0.7 | 1.2 |
| Analogue C (DOI analogue) | 2,5-dimethoxy-4-iodo | 0.6 | 1.3 |
| Data sourced from studies on 2,5-dimethoxyphenylcyclopropylamine analogues. beilstein-journals.org |
These findings underscore the significant role of the electronic properties and size of the halogen atom in modulating receptor interactions.
Impact of Cyclopropyl Moiety and its Substituents on Receptor Binding and Functional Selectivity
The cyclopropyl ring is a key structural feature of these molecules, providing a rigid scaffold that influences how the ligand binds to its receptor. Replacing a more flexible ethylamine (B1201723) side chain with a cyclopropylamine (B47189) moiety has been a successful strategy in developing compounds with high affinity for the 5-HT2 receptor family. beilstein-journals.org The trans configuration of the cyclopropane (B1198618) ring is generally associated with higher potency compared to the cis isomers. researchgate.net
Furthermore, the stereochemistry of the cyclopropyl ring is crucial. For many analogues, the (1R, 2S) configuration is the more potent stereoisomer for 5-HT2 receptor binding. beilstein-journals.org This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the receptor's binding pocket. While the cyclopropyl group can enhance affinity for 5-HT2 receptors, it may also increase affinity for other serotonin (B10506) receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT1D, thereby reducing selectivity. beilstein-journals.org
Effects of N-Substitution on Ligand Properties and Selectivity
Modification of the primary amino group through N-substitution offers another avenue to fine-tune the pharmacological profile of this compound analogues. N-alkylation and N-benzylation have been shown to have profound effects on potency, selectivity, and functional activity.
In earlier studies, N-methylation of some 2-phenylcyclopropylmethylamines led to a significant decrease in activity. However, for 2-(2-methoxyphenyl)cyclopropylmethylamine, N-methylation maintained potency at the 5-HT2C receptor. nih.gov Further exploration revealed that N-benzylation of phenethylamines can lead to improved agonism at 5-HT2 receptors. nih.gov A study on N-substituted (2-phenylcyclopropyl)methylamines found that an N-benzyl derivative exhibited an EC50 of 24 nM at the 5-HT2C receptor and was fully selective over the 5-HT2B receptor. nih.gov
| N-Substitution | 5-HT2C EC50 (nM) | 5-HT2B Activity |
| Unsubstituted (primary amine) | - | - |
| N-methyl | 23 | No β-arrestin recruitment |
| N-benzyl | 24 | No agonist activity |
| Data for N-substituted 2-(2-methoxyphenyl)cyclopropylmethylamine analogues. nih.gov |
These results indicate that the size and nature of the N-substituent are critical for optimizing ligand properties, with larger, more lipophilic groups sometimes enhancing selectivity and potency at specific receptor subtypes.
Exploration of Molecular Targets and Mechanism of Action
The primary molecular targets for this compound and its analogues are within the family of G protein-coupled receptors (GPCRs), with a particular emphasis on serotonin receptors.
Interaction with Neurotransmitter Receptors, particularly Serotonin (5-HT) Receptors
Research has consistently shown that these compounds have a high affinity for serotonin 5-HT2 receptors, which include the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. nih.govbeilstein-journals.org The 5-HT2C receptor, in particular, has been a major focus of investigation due to its potential as a therapeutic target for various central nervous system disorders. nih.gov
Functional Selectivity at the 5-HT2C Receptor
A key area of research for these compounds is the concept of functional selectivity, also known as biased agonism. This phenomenon describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. For the 5-HT2C receptor, the two primary signaling pathways are the Gq-mediated pathway, leading to calcium flux, and the β-arrestin recruitment pathway. nih.govnih.gov
A series of N-substituted (2-phenylcyclopropyl)methylamines were specifically designed to be 5-HT2C-selective agonists with a preference for Gq signaling over β-arrestin recruitment. nih.gov One notable compound, an N-methyl derivative, displayed an EC50 of 23 nM in a calcium flux assay (indicative of Gq activation) while showing no activity in a β-arrestin recruitment assay, making it a highly functionally selective 5-HT2C agonist. nih.gov Another N-benzyl analogue also showed a preference for Gq-mediated signaling. nih.gov
| Compound | 5-HT2C Gq Signaling (EC50, nM) | 5-HT2C β-arrestin Recruitment |
| N-methyl analogue | 23 | No activity |
| N-benzyl analogue | 24 | Preference for Gq signaling |
| Data for functionally selective 5-HT2C agonists. nih.gov |
This functional selectivity is significant because the different signaling pathways can be associated with distinct physiological and behavioral outcomes. For example, Gq signaling at the 5-HT2C receptor is thought to contribute to antipsychotic-like effects, while the consequences of β-arrestin recruitment are less understood but may be related to receptor desensitization and other cellular events. nih.gov The ability to design ligands that selectively engage one pathway over another holds promise for developing more targeted therapeutics with improved efficacy and reduced side effects.
Selectivity Profile Against 5-HT2A and 5-HT2B Receptors
Analogues of this compound, specifically those based on the 2-phenylcyclopropylamine scaffold, have been investigated for their interaction with serotonin 5-HT2 receptors. Research into trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, a structurally related compound, demonstrated high affinity for the 5-HT2 family of receptors. However, these cyclopropane congeners also showed increased affinity at several other serotonin receptor subtypes, indicating that their selectivity for 5-HT2A receptors is somewhat less pronounced compared to benchmark compounds like DOI (2,5-dimethoxy-4-iodoamphetamine).
The potential for activity at the 5-HT2B receptor is a significant consideration in drug development, as prolonged agonism at this receptor has been associated with cardiac valvulopathy. Studies on related psychoactive dimethoxyphenethylamine compounds, which also bind to 5-HT2A receptors, highlight the concern for concurrent 5-HT2B interaction. Research on a series of 2,5-dimethoxy-4-substituted phenylisopropylamines showed that their affinities for human 5-HT2A and 5-HT2B receptors are significantly correlated. This suggests that structural modifications affecting binding to the 5-HT2A receptor may have a similar impact on 5-HT2B receptor affinity. For both receptor subtypes, the affinity was found to correlate with the lipophilicity of the substituent at the 4-position of the phenyl ring.
Functional studies are crucial as binding affinity does not always predict the nature of the activity (agonist, antagonist, or inverse agonist). For instance, various selective 5-HT2A antagonists can produce different effects on receptor regulation, with some causing down-regulation, others up-regulation, and some having no effect. researchgate.net This functional selectivity, where a ligand's chemical structure can differentially affect cellular signaling pathways, underscores the complexity of predicting the in vivo effects based solely on binding affinity. nih.govresearchgate.net
Modulation of Amine Transporters (e.g., Norepinephrine (B1679862) Transporter)
Inhibition of NET is a therapeutic strategy for conditions like depression and ADHD. nih.gov The dual blockade of serotonin and norepinephrine transporters is the mechanism of action for SNRI antidepressants like duloxetine (B1670986) and venlafaxine. nih.govresearchgate.net Given that the parent compound, tranylcypromine (B92988) (trans-2-phenylcyclopropyl-1-amine), exhibits NET inhibition, it is plausible that this compound and its analogues could also interact with and modulate the activity of the norepinephrine transporter and potentially other monoamine transporters. However, specific data on the direct interaction and affinity of this compound for NET are not extensively detailed in the available literature, warranting further investigation to characterize its specific transporter modulation profile.
Enzyme Interactions: Cytochrome P450 Inactivation and Metabolic Intermediate Complex Formation
Cyclopropylamine-containing compounds, including analogues of this compound, are known to be potent inactivators of cytochrome P450 (P450) enzymes. The mechanism of this inactivation is complex and involves the formation of metabolic intermediate complexes (MICs). nih.govresearchgate.net
Studies using N-cyclopropylbenzylamine, a close structural analogue, have elucidated this process. The inactivation pathway does not primarily proceed through a previously suggested single-electron transfer (SET) mechanism. nih.gov Instead, it is understood to occur via two main routes:
Mechanism-Based Inactivation: This involves an initial one-electron oxidation at the nitrogen atom, followed by the rapid opening (scission) of the cyclopropane ring. This creates a reactive species that can covalently bind to the P450 enzyme, leading to its irreversible inactivation. nih.govfrontiersin.org
Metabolic Intermediate Complex (MIC) Formation: A significant portion of the inactivation occurs through a quasi-irreversible mechanism where a metabolite coordinates tightly with the heme iron of the P450 enzyme, preventing its catalytic turnover. nih.govresearchgate.net The pathway to MIC formation appears to be the major route and involves several steps:
Initial oxidation of the cyclopropylamine by Flavin-containing Monooxygenase (FMO) to form a hydroxylamine.
Further oxidation by P450 and/or FMO.
Hydrolysis and subsequent P450-mediated oxidation to form a nitroso metabolite (e.g., α-nitrosotoluene).
This nitroso metabolite then binds tightly to the ferrous (Fe2+) heme iron within the P450 active site, forming a stable but quasi-irreversible complex. nih.govresearchgate.net
This MIC formation is dependent on both FMO and P450 activity and does not occur in reconstituted P450 systems lacking FMO. nih.gov The incubation of these compounds with liver microsomes results in a time- and concentration-dependent loss of P450 activity. researchgate.netfrontiersin.org
Investigation of Other Potential Enzyme and Receptor Binding
Beyond serotonin receptors and P450 enzymes, the 2-phenylcyclopropylmethylamine (PCPMA) scaffold has been identified as a privileged structure for targeting other aminergic G-protein coupled receptors (GPCRs), most notably the dopamine (B1211576) D3 receptor (D3R). nih.gov
Extensive research has focused on developing PCPMA derivatives as potent and selective D3R ligands. mdpi.comconsensus.appnih.gov The D3 receptor is a key target in the central nervous system for treating neuropsychiatric disorders. Structure-activity relationship (SAR) studies have led to the synthesis of bitopic PCPMA derivatives that show high binding affinity for the D3R (with Ki values in the low nanomolar range) and excellent selectivity over the closely related D2 receptor. nih.gov Interestingly, the stereochemistry of the cyclopropane ring is crucial for functional activity; for example, the (1R,2R) enantiomer of one derivative acts as a potent D3R agonist, while its (1S,2S) counterpart functions as an antagonist. nih.gov
Furthermore, the versatility of the PCPMA scaffold has been demonstrated in the development of potent partial agonists for the dopamine D2 receptor, which are being explored as potential novel antipsychotics. nih.gov These findings indicate that the this compound core structure has significant potential for interacting with dopamine receptors, in addition to its known effects on serotonin receptors and metabolic enzymes.
Computational and Theoretical Studies in Ligand-Target Interactions
Molecular Docking and Binding Pose Analysis
Molecular docking studies have been instrumental in understanding the interactions between 2-phenylcyclopropylmethylamine (PCPMA) derivatives and their molecular targets, particularly the dopamine D3 receptor (D3R). mdpi.comnih.gov These computational simulations predict the preferred orientation and conformation (the "pose") of a ligand when bound to the receptor's active site.
For PCPMA derivatives targeting the D3R, docking studies have revealed key interactions that contribute to their high affinity and selectivity. nih.govmdpi.com The simulations show that these ligands can act as "bitopic" binders, meaning they interact with both the primary, orthosteric binding site (OBS) where the endogenous ligand (dopamine) binds, and a secondary binding pocket (SBP) which is more structurally diverse between receptor subtypes. nih.govnih.gov
Key interactions identified through binding pose analysis often include:
Hydrogen Bonds and Salt Bridges: The amine group of the cyclopropylmethylamine moiety typically forms crucial hydrogen bonds and/or salt bridge interactions with acidic residues in the OBS, such as aspartic acid.
Hydrophobic Interactions: The phenyl ring of the PCPMA core and other aromatic parts of the derivatives engage in hydrophobic interactions with nonpolar residues within the binding pocket.
Interactions with the Secondary Binding Pocket: The extended parts of the bitopic ligands form additional interactions within the SBP, which is critical for achieving high selectivity over the D2 receptor. nih.gov
Docking studies have also helped explain the different functional profiles (agonist vs. antagonist) of enantiomers by revealing distinct binding poses of the core PCPMA scaffold within the orthosteric pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of compounds and their biological activities. semanticscholar.org This approach has been successfully applied to series of 2-phenylcyclopropylmethylamine (PCPMA) analogues to understand the structural requirements for high-affinity binding and selectivity.
In a study of 50 PCPMA derivatives with selectivity for the dopamine D3 receptor, three-dimensional QSAR (3D-QSAR) models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models yielded statistically significant results, indicating good predictive ability.
| Model | q² | r² | SEE | F-value | N (Components) |
| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 | 10 |
| CoMSIA | 0.643 | 0.899 | - | - | - |
| Table generated from data in the text. |
The analysis of the 3D contour maps generated from these models provided key insights:
Steric Fields: The models indicated that bulky, hydrophobic groups on the benzene (B151609) ring of the cyclopropyl side chain were preferred. Similarly, bulky substituents on the N-propyl side chain enhanced affinity for the D3R.
Electrostatic and Hydrophobic Fields: The results highlighted that steric, electrostatic, and hydrophobic properties all played important roles in the binding of these ligands to the D3 receptor. mdpi.comnih.gov
QSAR has also been applied to analogues interacting with 5-HT2A and 5-HT2B receptors. These studies demonstrated that the affinity for both receptors is correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring, providing a quantitative basis for predicting binding affinity based on this molecular property.
Conformational Analysis and Electronic Properties
The spatial arrangement and electronic landscape of this compound are crucial determinants of its interaction with biological targets. Theoretical and computational studies on this molecule and its analogues provide significant insights into its preferred conformations and the distribution of electron density, which are fundamental to understanding its structure-activity relationship (SAR).
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the cyclopropyl ring to the methanamine group and the phenyl ring to the cyclopropylmethanamine moiety. Computational studies on analogous compounds, such as phenylcyclopropylamines, reveal a complex potential energy surface with several stable conformers.
Research on closely related analogues, such as 2-phenylcyclopropylamine (tranylcypromine), has identified distinct conformers arising from the rotation of the amino group. nih.gov These studies, employing sophisticated computational methods like Møller-Plesset perturbation theory (MP2), provide a framework for understanding the conformational preferences of this compound. The orientation of the aminomethyl group relative to the phenyl ring and the cyclopropane ring defines the key low-energy conformations.
For instance, in analogues, the relative stability of conformers is influenced by stereoelectronic effects, including hyperconjugative interactions. nih.gov It is hypothesized that similar interactions govern the conformational landscape of this compound. The large bromine atom at the ortho position of the phenyl ring is expected to introduce significant steric hindrance, which would likely favor conformations where the bulky groups are positioned to minimize repulsive interactions.
Table 1: Calculated Enthalpy Differences Between Conformers of Analogous Cyclopropylamines
| Compound/Conformer Pair | Method | Calculated Enthalpy Difference (kcal/mol) | Reference |
| gauche-1b vs. s-trans-1a (Cyclopropylamine) | MP2 | 2.0 | nih.gov |
| trans-2a vs. cis-2c (2-Fluorocyclopropylamine) | MP2 | 2.57 | nih.gov |
This table is based on data for analogous compounds and is intended to illustrate the magnitude of energy differences between conformers in similar systems.
The data from these analogues suggest that different orientations of the amine group relative to the cyclopropane ring can lead to energy differences of a few kcal/mol, which is significant enough to dictate a preferential conformation at physiological temperatures.
Electronic Properties
The electronic properties of this compound are shaped by the interplay of its constituent functional groups: the electron-withdrawing bromine atom, the electron-rich aromatic phenyl ring, the strained cyclopropyl ring, and the basic aminomethyl group. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of such molecules.
The cyclopropyl group is known for its unique electronic properties, behaving in some respects like a double bond due to the high p-character of its C-C bonds. This can lead to electronic communication between the phenyl ring and the aminomethyl group.
Quantum chemical calculations on related molecules have been used to determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. For instance, in a study on substituted naphthalenes, it was found that an amino group can significantly reduce the HOMO-LUMO gap. nih.gov
The molecular electrostatic potential (MEP) is another crucial electronic property that maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for protonation and interaction with electron-deficient centers in biological receptors. Conversely, the hydrogen atoms of the amine group would represent regions of positive potential.
While specific calculated values for this compound are not available in published literature, studies on other bromophenyl-containing heterocyclic compounds have utilized DFT to calculate parameters such as bond lengths, bond angles, and Mulliken atomic charges, providing a detailed picture of the electronic distribution.
Table 2: Illustrative Electronic Properties Calculated for an Analogous Bromophenyl-Containing Heterocycle
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical data based on typical values for similarly complex organic molecules to illustrate the types of parameters obtained from quantum chemical calculations.
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Optimization of Novel Lead Compounds
The (2-Bromophenyl)(cyclopropyl)methanamine scaffold is an attractive starting point for the design of novel lead compounds. A lead compound is a chemical structure that has shown promising biological activity against a specific target and serves as the basis for further optimization. The design strategy often involves modifying a known active molecule or discovering a new one through screening.
A prominent example of this design approach can be seen in the development of agonists for serotonin (B10506) 5-HT2 receptors, which are crucial targets for neuroscience research. Researchers have successfully designed potent 5-HT2 receptor agonists by replacing the ethylamine (B1201723) side chain of known compounds like 2,5-dimethoxy-4-bromoamphetamine (DOB) with a cyclopropylamine (B47189) moiety. This strategic substitution led to the creation of analogs such as trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine. This modification resulted in compounds with significantly higher affinity for the 5-HT2A receptor, demonstrating the value of the cyclopropylamine group in enhancing binding to biological targets. beilstein-journals.org
Development of Pharmacological Probes for Biological Pathways
Pharmacological probes are essential tools for dissecting complex biological pathways and validating new drug targets. These are typically potent and selective molecules that can modulate the activity of a specific protein, such as a receptor or enzyme, allowing researchers to study its function in cellular and animal models.
The high affinity and potency of compounds derived from the (bromophenyl)cyclopropylamine scaffold make them suitable candidates for such probes. For instance, the analog trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine has been identified as a potent agonist for the 5-HT2 family of receptors. beilstein-journals.org Such compounds can be used as research tools to investigate the roles of these receptors in various neurological processes. By selectively activating these receptors, scientists can gain insights into the signaling cascades they trigger and their downstream physiological effects, which is crucial for understanding diseases and identifying new therapeutic intervention points. beilstein-journals.org
Role as Building Blocks for Diverse Chemical Libraries
The this compound structure is a valuable building block for the synthesis of diverse chemical libraries. longdom.org Chemical libraries are large collections of distinct compounds that are screened against biological targets to identify new "hits"—molecules that show activity and can be developed into lead compounds.
The reactivity of the amine group and the potential for cross-coupling reactions at the bromo-substituted phenyl ring allow for the attachment of a wide variety of chemical groups. This versatility enables the creation of a large number of structurally diverse molecules from a common core structure. Synthetic chemists can employ techniques like multicomponent reactions to efficiently generate complexity and produce libraries of novel compounds for high-throughput screening campaigns. mdpi.com The availability of isomers such as [1-(4-Bromophenyl)cyclopropyl]methanamine as chemical building blocks further expands the synthetic possibilities. sigmaaldrich.com
Strategic Approaches to Compound Optimization for Potency and Selectivity
Once a hit or lead compound is identified, a critical phase of drug discovery involves optimizing its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins).
In the case of (bromophenyl)cyclopropylamine derivatives targeting serotonin receptors, researchers have demonstrated clear strategies for optimization. One key finding was that the stereochemistry of the cyclopropane (B1198618) ring is crucial for activity. For the 5-HT2 receptor agonists, the (–)-(1R,2S)-configuration was found to be the more potent stereoisomer, highlighting the importance of three-dimensional structure in receptor binding. beilstein-journals.org
Furthermore, selectivity can be engineered by comparing the affinity of the compounds across different receptor subtypes. While the introduction of the cyclopropane ring into the DOB structure increased affinity for the target 5-HT2A receptor, it also increased affinity for other serotonin receptors like 5-HT1A. beilstein-journals.org This necessitates further modifications to the scaffold to achieve better selectivity, which is essential for minimizing off-target side effects.
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of a representative analog compared to its parent compound, illustrating the impact of structural modification.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |
| DOB (parent compound) | 3.6 ± 0.9 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | 0.6 ± 0.1 | 0.8 ± 0.2 | 2.6 ± 0.5 |
| Data derived from a study on a closely related analog, demonstrating the optimization of binding affinity (lower Ki value indicates higher affinity) while maintaining functional potency. beilstein-journals.org |
Evaluation of In Vitro Biological Properties
A crucial part of the drug discovery process is the early evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in vitro tests help predict how a drug will behave in the body and identify potential liabilities before advancing to more expensive clinical studies.
For scaffolds like this compound, key in vitro properties that are assessed include:
Microsomal Stability: This assay measures how quickly a compound is metabolized by liver enzymes (microsomes). Higher stability is generally desirable for a longer duration of action. Studies on pyrazolo[3,4-d]pyrimidine derivatives containing a cyclopropylamino group have shown that such moieties can contribute to high metabolic stability. mdpi.com
CYP and hERG Inhibition: Cytochrome P450 (CYP) enzymes are a major family of drug-metabolizing enzymes. Inhibition of these enzymes can lead to harmful drug-drug interactions. The hERG potassium channel is critical for cardiac function, and its inhibition can lead to life-threatening arrhythmias. New compounds are routinely screened for their potential to inhibit CYP enzymes and the hERG channel.
Brain Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. In vitro models, such as parallel artificial membrane permeability assays (PAMPA), can predict the potential for passive diffusion across the BBB. The physicochemical properties of the this compound scaffold, including its lipophilicity, can be tuned to enhance brain penetration. Research on related structures has shown that the cyclopropylamino moiety can be part of molecules with excellent passive permeability across the BBB. mdpi.com
In silico tools are often used alongside in vitro assays to predict these ADME properties based on the chemical structure, allowing for the early identification of compounds with favorable drug-like characteristics. nih.gov
Advanced Research Methodologies and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to unequivocally determine the chemical structure of a molecule by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For (2-Bromophenyl)(cyclopropyl)methanamine, both ¹H NMR and ¹³C NMR would be critical.
¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the proton on the carbon connecting the two rings and the amine group (methine proton), the protons of the aminomethyl group (-CH-NH₂), and the non-equivalent protons on the cyclopropyl (B3062369) ring. The splitting patterns (multiplicity) of these signals would reveal how many neighboring protons each proton has, helping to piece together the connectivity of the molecule.
¹³C NMR: This analysis detects the different carbon atoms. The spectrum for this compound would show separate signals for each unique carbon, including the six carbons of the bromophenyl ring (with the carbon bonded to bromine having a characteristic shift), the methine carbon, and the carbons of the cyclopropyl ring.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.60 - 7.10 | Multiplet | 4H | Aromatic protons (C₆H₄Br) |
| 3.50 | Doublet | 1H | Methine proton (CH-NH₂) |
| 1.80 | Broad Singlet | 2H | Amine protons (NH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS (ESI+) | Molecular Formula | C₁₀H₁₂BrN |
| Calculated m/z [M+H]⁺ | 226.0226, 228.0205 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a pharmaceutical or research compound. A sample of this compound would be injected into the HPLC system, and its purity would be determined by the percentage of the total peak area that corresponds to the main component. A purity level of >95% is typically required for subsequent biological assays.
Column Chromatography
During the synthesis process, column chromatography is the primary technique used for the purification of multi-gram quantities of this compound. The crude reaction mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column to separate the desired product from impurities based on differential adsorption.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
If a suitable single crystal of this compound or one of its salts can be grown, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This powerful technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a related compound, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, X-ray crystallography was used to determine its structure in the solid state, revealing details about its conformation and intermolecular interactions. bldpharm.com A similar analysis of this compound would provide an exact model of its molecular architecture.
Advanced In Vitro Functional Assays
To understand the biological activity of this compound, in vitro assays are employed to measure its interaction with specific biological targets, such as G Protein-Coupled Receptors (GPCRs).
Many GPCRs, particularly those that couple to Gq proteins, signal through the release of intracellular calcium (Ca²⁺). sigmaaldrich.com Calcium flux assays are a common high-throughput screening method to identify compounds that activate (agonists) or block (antagonists) these receptors. rsc.org In this assay, cells expressing a target GPCR are loaded with a calcium-sensitive fluorescent dye. evitachem.com When an agonist binds to the receptor, it triggers a signaling cascade that results in the release of Ca²⁺ from intracellular stores, causing an increase in fluorescence that can be measured in real-time. sigmaaldrich.comevitachem.com this compound would be tested in such an assay to see if it modulates the activity of a specific GPCR of interest.
Ligand binding assays are used to directly measure the interaction between a compound and its receptor target. In a typical radioligand binding assay, a known radioactive ligand (radioligand) with high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of a test compound, such as this compound, to compete with the radioligand for binding to the receptor is measured. A successful competition, indicated by a decrease in radioactivity bound to the receptor, demonstrates that the test compound binds to the same site. These assays are crucial for determining the binding affinity (often expressed as Ki or IC₅₀) of a new compound for its molecular target. More advanced techniques like NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer) can also be used to study ligand binding in real-time in living cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Bromophenyl)(cyclopropyl)methanamine?
- Methodology :
- Bromination : Start with a phenylmethylamine precursor. Introduce bromine at the ortho position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Cyclopropane Formation : Employ cyclopropanation via the Corey-Chaykovsky reaction or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) to attach the cyclopropyl group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 ratio of amine to cyclopropane precursor) to improve efficiency .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), cyclopropyl protons (δ 0.8–1.5 ppm), and amine protons (δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm cyclopropyl carbons (δ 10–20 ppm) and brominated aromatic carbons (δ 120–140 ppm).
- HRMS : Validate molecular formula (C₁₀H₁₂BrN) with exact mass matching (e.g., 225.0104 Da).
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the para position of the phenyl ring. Compare binding affinities using in vitro assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin receptors (5-HT₂C). Prioritize analogs with lower binding energies (< -8 kcal/mol).
- In Vitro Testing : Use radioligand displacement assays (e.g., [³H]-mesulergine for 5-HT₂C) to measure IC₅₀ values. Validate selectivity against off-target receptors (e.g., 5-HT₂A, 5-HT₂B) .
Q. What strategies mitigate steric hindrance during the synthesis of cyclopropyl-containing analogs?
- Methodology :
- Ring Strain Mitigation : Use transition-metal catalysts (e.g., Rh(II)) to stabilize cyclopropane intermediates.
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to reduce steric clashes during cyclopropanation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for bulky substrates .
Q. How do halogen substituents influence the pharmacokinetic properties of this compound?
- Methodology :
- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to compare bromine (logP ~2.5) vs. chlorine (logP ~2.0) analogs.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂). Bromine may reduce CYP450-mediated oxidation compared to fluorine.
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (%fu). Halogens increase binding to albumin (>90%) .
Key Considerations for Experimental Design
- Contradictions in Synthesis : suggests sodium hydroxide for substitutions, while uses Rh catalysts. Resolve by testing both conditions and comparing yields .
- Biological Target Specificity : Prioritize 5-HT₂C over 5-HT₂A to avoid cardiotoxicity risks. Use selective antagonists (e.g., SB 242084) in competition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
